7-Methoxy-1-methyl-1H-indazole is a compound belonging to the indazole class, which is characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It is classified as a heterocyclic aromatic compound, which can be synthesized through various methods involving the functionalization of indazole derivatives.
7-Methoxy-1-methyl-1H-indazole is derived from indazole, which has been extensively studied for its pharmacological properties. Indazoles are known for their presence in several bioactive compounds, including pharmaceuticals used for treating various conditions such as cancer and inflammation. The classification of this compound falls under the category of N-heterocycles, specifically those containing a methoxy group and a methyl substituent on the indazole ring.
The synthesis of 7-Methoxy-1-methyl-1H-indazole can be achieved through several methodologies, including:
The choice of reagents and conditions plays a crucial role in determining the yield and purity of the synthesized compound. Reaction parameters such as temperature, solvent choice, and catalyst type must be optimized for efficient synthesis.
The molecular structure of 7-Methoxy-1-methyl-1H-indazole can be represented as follows:
The structure features a methoxy group (-OCH₃) at the 7-position and a methyl group (-CH₃) at the 1-position of the indazole ring.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular conformation and purity.
7-Methoxy-1-methyl-1H-indazole can participate in various chemical reactions due to its reactive functional groups. Some notable reactions include:
Reactions involving this compound often require careful control of conditions to avoid undesired side products. Reaction mechanisms typically involve intermediates that can be characterized by spectroscopic methods.
The mechanism of action for compounds like 7-Methoxy-1-methyl-1H-indazole often involves interactions with biological targets such as enzymes or receptors. For instance, some derivatives have shown potential as inhibitors for specific kinases involved in cancer pathways, suggesting that they may modulate signaling pathways critical for tumor growth .
The interaction mechanism may include binding to active sites or allosteric sites on target proteins, leading to conformational changes that inhibit or activate biological functions.
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.
7-Methoxy-1-methyl-1H-indazole has potential applications in various scientific fields:
The indazole nucleus, a bicyclic aromatic heterocycle comprising fused benzene and pyrazole rings, represents a privileged scaffold in drug discovery due to its versatile pharmacological profile and structural adaptability. This system exhibits tautomerism between 1H-indazole (thermodynamically stable) and 2H-indazole forms, with the 1H-tautomer predominating in biological environments [3]. The presence of two nitrogen atoms (N1 and N2) within the five-membered ring creates distinct hydrogen-bonding capabilities—N1 acts primarily as a hydrogen bond acceptor, while N2 (pyrazole-like NH) functions as both donor and acceptor. This electronic asymmetry enables targeted interactions with diverse biological targets [3] [7]. Indazole derivatives are relatively rare in nature, with only a handful of natural products like nigellicine identified, yet synthetic access has enabled their exploitation across therapeutic areas, including oncology (niraparib), inflammation (benzydamine), and antimicrobial therapy [3]. The scaffold’s aromatic character (10π-electron system) and susceptibility to electrophilic substitution further facilitate chemical derivatization, allowing strategic modulation of electronic properties and steric bulk to optimize bioactivity [3] [4].
Table 1: Key Biologically Active Indazole Derivatives
Compound Name | Core Structure | Primary Therapeutic Application | Reference |
---|---|---|---|
Niraparib | 1H-Indazole | Anticancer (PARP inhibitor) | [3] |
Pazopanib | 1H-Indazole | Anticancer (TKI) | [3] |
Benzydamine | 1H-Indazole | Anti-inflammatory | [3] |
7-Nitroindazole | 1H-Indazole | nNOS/MAO-B inhibitor | [2] [7] |
3-Bromo-7-nitro-1H-indazole | 1H-Indazole | Potent NOS inhibitor | [2] |
Hybrid indazole-triazoles | 1H-Indazole-linked | Antimicrobial agents | [6] |
N1-substitution of the indazole ring is a critical strategy for enhancing drug-like properties and target specificity. Alkylation at N1 blocks this position from tautomerization, locking the molecule in the 1H-indazole form and fundamentally altering its electronic distribution and interaction potential. The 1-methyl group in 7-methoxy-1-methyl-1H-indazole exemplifies this approach, where methylation serves multiple purposes: 1) It increases metabolic stability by protecting the vulnerable N1-H bond from oxidative degradation; 2) It modulates lipophilicity, influencing membrane permeability and blood-brain barrier penetration; and 3) It reduces the molecule’s hydrogen-bond-donor capacity, potentially improving selectivity for targets where the donor function is detrimental [3] [7]. Studies on monoamine oxidase (MAO) inhibitors demonstrate that N1-substitution significantly enhances isoform selectivity. While unsubstituted indazoles like 7-nitroindazole inhibit both MAO-A and MAO-B, N1-methylated analogues exhibit dramatically increased potency and selectivity for MAO-B (IC₅₀ values reaching nanomolar levels), attributable to optimal filling of the enzyme’s entrance cavity and favorable hydrophobic interactions [7]. Similarly, in nitric oxide synthase (NOS) inhibition, N1-methylation of 7-nitroindazole derivatives influences binding modality—shifting between O–N and N–N hydrogen-bonding conformations—which critically impacts isoform selectivity (neuronal vs. inducible NOS) and inhibitory efficacy [2].
Table 2: Impact of N1-Substitution on Biological Activity
Compound | N1-Substituent | Target | IC₅₀/Activity Change vs. Unsubstituted | Key Effect |
---|---|---|---|---|
7-Nitroindazole | H | MAO-B | Reference (Ki ~4 µM) | Moderate inhibition |
N1-Methyl-7-nitroindazole | CH₃ | MAO-B | >100-fold decrease in IC₅₀ | Submicromolar to nanomolar potency [7] |
7-Methoxy-1H-indazole | H | NOS | Moderate inhibition | Base compound |
7-Methoxy-1-methyl-1H-indazole | CH₃ | NOS | Enhanced selectivity | Binding mode shift [2] |
C5/C6-Substituted indazoles | H/CH₃ | DAAO | Minimal change | Confirms target-specific effect of N1-methyl |
Synthetic accessibility further underpins the utility of N1-substituted indazoles. Routes such as Cu(OAc)₂-mediated N-N bond formation using o-aminobenzonitriles and organometallics, or Pd-catalyzed oxidative benzannulation of pyrazoles with alkynes, efficiently deliver N1-alkylated indazoles, including 7-methoxy-1-methyl-1H-indazole derivatives [3]. Modifying the N1-alkyl group (e.g., ethyl, benzyl, propargyl) offers a handle for fine-tuning pharmacokinetics—larger groups may enhance potency but could compromise solubility or metabolic clearance. The methyl group represents an optimal balance for many applications, contributing minimal steric burden while effectively blocking metabolism and modulating lipophilicity [7].
The strategic placement of methoxy (-OCH₃) and methyl (-CH₃) groups on the indazole nucleus profoundly influences molecular interactions and ADME (Absorption, Distribution, Metabolism, Excretion) properties. In 7-methoxy-1-methyl-1H-indazole (C₉H₁₀N₂O, MW 162.20), these substituents act synergistically:
Electronic and Steric Effects on Target Engagement:
Pharmacokinetic Optimization:
Table 3: ADME Contributions of Methoxy and Methyl Substituents
Property | Effect of 7-Methoxy Group | Effect of 1-Methyl Group | Combined Effect in 7-Methoxy-1-methyl-1H-indazole |
---|---|---|---|
Lipophilicity (logP) | +0.5-0.7 increase vs. H | +0.4-0.6 increase vs. H | ~2.0 (Ideal for permeability) |
Metabolic Stability | Moderate susceptibility to O-demethylation | Blocks N1-oxidation pathway | Reduced overall CYP450-mediated clearance |
H-Bond Capacity | Acceptors only (O atom) | None | One H-bond acceptor |
Synthetic Handle | Ortho-directing for C5 functionalization | Inert, but protects N1 reactivity | Enables selective C5 derivatization |
The integration of 7-methoxy and 1-methyl groups exemplifies rational scaffold optimization. This combination balances target affinity (e.g., IC₅₀ improvements in enzyme inhibition), pharmacokinetics (enhanced bioavailability), and synthetic utility—solidifying 7-methoxy-1-methyl-1H-indazole’s role as a versatile building block for neurotherapeutics, antimicrobials, and anti-inflammatory agents [2] [5] [6].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0